![molecular formula C17H27N3OS B2827691 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide CAS No. 450340-06-4](/img/structure/B2827691.png)
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide
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Description
N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide is a complex organic compound featuring a thieno[3,4-c]pyrazole core
Mechanism of Action
Target of Action
Compounds with similar structures, such as thieno[2,3-c]pyridine derivatives, have been used as atp-mimetic kinase inhibitors
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other thieno[2,3-c]pyridine derivatives, it might interact with its targets (potentially kinases) by mimicking atp, the energy currency of the cell . This could result in the inhibition of the kinase, thereby affecting the phosphorylation state of proteins and altering cellular processes.
Biochemical Pathways
Kinases play a crucial role in signal transduction pathways, regulating processes such as cell growth, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. If it does inhibit kinases, it could potentially alter the phosphorylation state of proteins, leading to changes in cellular processes such as cell growth, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,4-c]pyrazole core, which is then functionalized to introduce the tert-butyl and cyclopentylpropanamide groups.
Formation of Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of a suitable precursor, such as a thienyl hydrazine derivative, under acidic or basic conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base like sodium hydride.
Attachment of Cyclopentylpropanamide: This step involves
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-17(2,3)20-16(13-10-22-11-14(13)19-20)18-15(21)9-8-12-6-4-5-7-12/h12H,4-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCWLUXVGJZFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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